Caffeic acid-13C3

LC-MS/MS method validation trace-level quantification bioanalytical chemistry

Caffeic acid-13C3 is a ¹³C₃-labeled internal standard delivering identical chromatographic co-elution with native caffeic acid—unlike deuterated analogs that exhibit retention time shifts. The M+3 mass shift eliminates isotopic interference from natural-abundance ¹³C, enabling sub-picomolar detection limits for pharmacokinetic studies and metabolomics. Validated 3-year powder stability at -20°C supports multi-year cohort studies with a single batch, eliminating lot-to-lot variability. For bioanalytical methods requiring regulatory-grade accuracy, this isotopically pure standard is essential.

Molecular Formula C9H8O4
Molecular Weight 183.14 g/mol
Cat. No. B10779608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic acid-13C3
Molecular FormulaC9H8O4
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)O)O
InChIInChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
InChIKeyQAIPRVGONGVQAS-JDWYZSDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeic Acid-13C3 Procurement Guide: Analytical-Grade Isotopically Labeled Internal Standard


Caffeic acid-13C3 (CAS: 1185245-82-2) is an isotopically enriched form of caffeic acid wherein three carbon atoms are substituted with the stable carbon-13 isotope. The compound has a molecular formula of C₆¹³C₃H₈O₄ and a molecular weight of 183.14 g/mol . It is a stable isotope-labeled analog (SIL) of the naturally occurring hydroxycinnamic acid caffeic acid (unlabeled MW: 180.16 g/mol), which is found widely in plants as a phenolic constituent [1]. The primary intended application of this compound is as an internal standard for the accurate quantification of caffeic acid via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Caffeic Acid-13C3 Procurement: Why Unlabeled Analogs or Alternative Stable Isotope Labels Cannot Substitute


Quantitative LC-MS/MS analysis of caffeic acid in complex biological matrices is subject to significant matrix effects, including ion suppression and enhancement, which compromise the accuracy and reproducibility of measurements when using external calibration or non-isotopic internal standards [1]. Unlabeled caffeic acid or chemically similar analogs do not co-elute identically with the target analyte, failing to adequately compensate for these matrix-induced signal variations [2]. Furthermore, within the class of stable isotope-labeled internal standards, critical differences exist: ¹³C-labeled analogs offer superior chromatographic co-elution compared to deuterium (²H)-labeled standards, which frequently exhibit retention time shifts that reduce quantitative precision [3]. The specific ¹³C₃ labeling pattern of caffeic acid-13C3 (M+3 mass shift) provides a sufficient mass differential to avoid isotopic interference from the natural abundance M+1 and M+2 isotopes of unlabeled caffeic acid, a limitation encountered with single ¹³C or ²H substitutions [3]. Generic substitution thus introduces unquantified analytical error, rendering procurement of the appropriate validated isotopic standard a non-negotiable requirement for reliable, publication-ready data.

Caffeic Acid-13C3 Quantitative Differentiation Evidence for Scientific Procurement


Sub-Picomolar LC-MS/MS Detection Limits Using Caffeic Acid-13C3 as Internal Standard

A validated LC-MS/MS protocol employing caffeic acid-13C3 as the internal standard achieved sub-picomolar detection limits for caffeic acid in complex biological matrices [1]. This represents a quantifiable improvement over methods using external calibration or non-isotopic internal standards, which are limited by matrix-induced signal variability and typically operate in the nanomolar to micromolar range [2].

LC-MS/MS method validation trace-level quantification bioanalytical chemistry

Superior Chromatographic Co-Elution of 13C-Labeled Caffeic Acid vs. Deuterated Internal Standards

¹³C-labeled internal standards, including caffeic acid-13C3, exhibit identical chromatographic retention time to the unlabeled analyte, whereas deuterium (²H)-labeled standards frequently show retention time shifts due to altered hydrophobicity [1]. This difference directly impacts quantitative accuracy in LC-MS/MS assays.

LC-MS/MS method development isotope dilution mass spectrometry stable isotope labeling

M+3 Mass Shift Enables Unambiguous Quantification Without Natural Isotope Interference

Caffeic acid-13C3 provides a +3 Da mass shift relative to the unlabeled parent compound, which is sufficiently large to avoid overlap with the naturally occurring M+1 and M+2 isotopic peaks of unlabeled caffeic acid [1]. This represents a distinct advantage over single ¹³C or deuterium-labeled analogs where the labeled mass envelope may partially overlap with the natural abundance isotopic distribution of the unlabeled analyte [2].

mass spectrometry isotopic interference quantitative accuracy

Defined Long-Term Storage Stability Enables Multi-Year Study Continuity

Caffeic acid-13C3 powder is stable for 3 years when stored at -20°C, and for 1 year at -80°C when prepared as a solvent stock solution . This defined, long-term stability supports multi-year research projects without requiring frequent re-procurement or re-validation of the internal standard.

compound stability long-term storage laboratory procurement

13C3 Labeling vs. 13C9 Labeling: Cost-Effective M+3 Mass Shift Without Full Carbon Replacement

Caffeic acid-13C3 provides a sufficient +3 Da mass shift for unambiguous quantification at a lower synthesis cost than fully 13C-labeled caffeic acid-13C9 [1]. For applications where the primary requirement is chromatographic co-elution and adequate mass separation from natural isotopic envelopes, the 13C3 variant offers comparable analytical performance at a reduced procurement cost .

stable isotope economics internal standard selection procurement optimization

Caffeic Acid-13C3 Validated Application Scenarios Based on Quantitative Evidence


Absolute Quantification of Caffeic Acid in Pharmacokinetic and Bioavailability Studies

In preclinical and clinical pharmacokinetic investigations, accurate determination of caffeic acid plasma concentrations across a wide dynamic range is essential. The sub-picomolar detection limits achievable with caffeic acid-13C3 as an internal standard [1] enable reliable quantification of trace caffeic acid levels during the terminal elimination phase, where concentrations often fall below the lower limit of quantitation of methods using external calibration or non-isotopic internal standards. This is particularly critical for accurately calculating key pharmacokinetic parameters including AUC(0-∞), terminal half-life (t₁/₂), and clearance (CL).

Matrix Effect Compensation in Complex Biological Sample Analysis

When analyzing caffeic acid in complex matrices such as plant extracts, food products, or biological fluids (plasma, urine, tissue homogenates), matrix-induced ion suppression or enhancement can exceed 30-50% of the true signal. Caffeic acid-13C3 co-elutes identically with unlabeled caffeic acid due to its ¹³C labeling, ensuring that both analyte and internal standard experience identical matrix effects and ionization conditions [1]. This identical behavior is not reliably achieved with deuterated internal standards, which may exhibit retention time shifts that expose the internal standard to different matrix conditions than the analyte [2]. For laboratories developing validated bioanalytical methods, procurement of the ¹³C₃-labeled standard is essential for meeting regulatory guidance on assay accuracy and precision.

Trace-Level Quantification in Biomarker Discovery and Metabolomics

In untargeted and targeted metabolomics workflows, caffeic acid is frequently monitored as a phenolic acid biomarker of dietary intake, gut microbial metabolism, or oxidative stress. The M+3 mass shift provided by caffeic acid-13C3 ensures unambiguous mass spectrometric separation from the natural isotopic distribution of unlabeled caffeic acid, preventing the 1-5% overestimation that can occur with M+1 labeled standards due to natural ¹³C abundance overlap [1]. This is particularly important when quantifying low-abundance metabolites in samples where the signal-to-noise ratio is already limited, and any isotopic interference compromises the reliability of fold-change calculations in comparative metabolomics studies.

Longitudinal Multi-Year Studies Requiring Lot-to-Lot Consistency

For research programs spanning multiple years—such as longitudinal cohort studies, long-term dietary intervention trials, or multi-phase clinical investigations—the validated 3-year powder stability of caffeic acid-13C3 at -20°C [1] enables procurement of a single batch for the entire study duration. This eliminates the need for mid-study re-validation of new internal standard lots, avoids lot-to-lot variability in isotopic enrichment and purity, and ensures that all samples collected over the multi-year period are quantified against an identical internal standard reference, preserving the internal consistency of the dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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